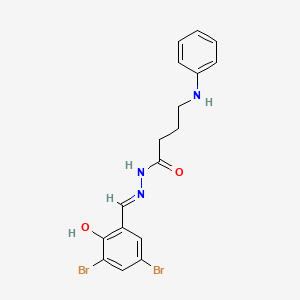

![molecular formula C17H13N3O3S2 B6002877 2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)

2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

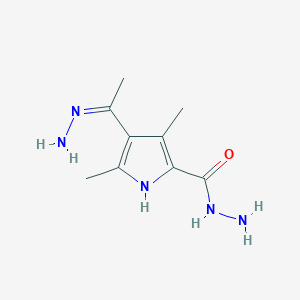

The compound “2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . This compound can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the phenyl group . The yield of the synthesis process is reported to be 97%, indicating a highly efficient process .Molecular Structure Analysis

The molecular structure of this compound is characterized by several spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR . The NMR data provides information about the hydrogen and carbon atoms in the molecule, while the IR data provides information about the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 230–232 °C . It is also characterized by specific NMR and IR spectra, which provide information about its molecular structure .Applications De Recherche Scientifique

Agrochemicals and Pesticides

Thiazole derivatives, including our compound of interest, have found applications in agrochemicals. These compounds exhibit pesticidal properties, making them valuable for crop protection. Researchers have explored their potential as insecticides, fungicides, and herbicides. Further investigations into the specific mode of action and efficacy against pests are ongoing .

Industrial Applications

Thiazoles play a role in industrial processes. For instance, they contribute to rubber vulcanization, which enhances rubber’s mechanical properties. Additionally, thiazole-containing compounds find use in liquid crystals, sensors, catalysts, and dyes. Their unique electronic properties make them valuable in these applications .

Photographic Sensitizers

Thiazoles have been employed as sensitizers in photographic materials. Their ability to absorb light and enhance photochemical reactions makes them essential components in film and other imaging technologies. Researchers continue to explore novel thiazole-based sensitizers for improved performance .

Pharmaceutical and Biological Activities

The biological significance of thiazoles is remarkable. Our compound, with its thiazole moiety, exhibits several pharmacological properties:

- Antihypertensive and Hepatoprotective Activities : Thiazoles have been investigated for their effects on blood pressure regulation and liver health .

Natural Products and Vitamin B

Thiazole moieties appear in various natural products, including vitamin B1 (thiamine) and penicillin. Their presence underscores their biological relevance. Researchers study these natural compounds for their health benefits and potential therapeutic applications .

Drug Design and Discovery

Thiazoles serve as building blocks in medicinal chemistry. They feature prominently in drugs like HIV/AIDS medication (ritonavir) and Lou Gehrig’s disease management (riluzole). The modification of thiazole-based compounds at different positions allows the creation of new molecules with diverse activities .

Mécanisme D'action

Target of Action

Compounds containing thiazole and imidazole rings, which are present in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .

Mode of Action

Compounds containing thiazole and imidazole rings are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, or interaction with dna . The specific mode of action would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

Compounds containing thiazole and imidazole rings are known to affect various biochemical pathways, depending on their specific targets . For example, some thiazole-containing compounds have been reported to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure, including factors such as solubility, stability, and molecular size . The presence of the thiazole and imidazole rings in this compound could potentially influence its pharmacokinetic properties .

Result of Action

Compounds containing thiazole and imidazole rings are known to exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities . The specific effects would depend on the structure of the compound and the nature of its target.

Propriétés

IUPAC Name |

2-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c21-14(10-24-15-12(16(22)23)7-4-8-18-15)20-17-19-13(9-25-17)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,23)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJJNDWFGNPEJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[5-(1-ethyl-3-methyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B6002811.png)

![N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-2,4-dimethyl-5-pyrimidinecarboxamide trifluoroacetate](/img/structure/B6002822.png)

![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)

![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6002847.png)

![3-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002885.png)

![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6002900.png)

![N'-(3-methoxypropyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)

![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)